2-(Piperidin-2-yl)pyridine dihydrochloride
Overview
Description
2-(Piperidin-2-yl)pyridine dihydrochloride is a chemical compound with the CAS Number: 143924-44-1 . It has a molecular weight of 235.16 . The IUPAC name for this compound is (S)-2-(piperidin-2-yl)pyridine dihydrochloride . The compound is a salt, specifically an HCl salt .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H14N2.2ClH/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;;/h1,3,5,7,10,12H,2,4,6,8H2;2*1H/t10-;;/m0…/s1 . This code provides a detailed description of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a solid . The SMILES string for this compound is C1(C2NCCCC2)=CC=CC=N1.Cl.Cl , which provides a simplified representation of its structure.Scientific Research Applications
Medicinal Chemistry Applications
Piperidine derivatives are critical in the development of pharmaceutical compounds due to their conformational rigidity and ability to interact with biological targets. For example, derivatives have been synthesized for use as intermediates in drugs like lafutidine, showcasing their utility in creating compounds with desired biological activities (Shen Li, 2012). Additionally, structural modifications to piperidine rings can lead to compounds with specific pharmacological properties, such as antiarrhythmic and antihypertensive effects, underscoring the potential of such derivatives in therapeutic development (Barbara Malawska et al., 2002).
Corrosion Inhibition
Piperidine derivatives have also been explored for their corrosion inhibition properties. Quantum chemical calculations and molecular dynamics simulations have been employed to understand the adsorption behaviors and inhibition efficiencies of piperidine derivatives on iron surfaces, indicating their potential in protecting metals against corrosion (S. Kaya et al., 2016).
Coordination Chemistry
In coordination chemistry, piperidine and its derivatives have been utilized to synthesize various coordination polymers with metals, demonstrating their versatility in forming complex structures with potential applications in materials science and catalysis. These compounds can exhibit unique properties such as luminescence, which can be utilized in biological sensing and other applications (Madhab C. Das et al., 2009).
Safety and Hazards
Mechanism of Action
Target of Action
This compound is part of a collection of unique chemicals provided to early discovery researchers
Mode of Action
Piperidine derivatives are known to play a significant role in drug design and are present in more than twenty classes of pharmaceuticals . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Piperidine derivatives are known to be involved in various intra- and intermolecular reactions leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The downstream effects of these pathways are diverse and depend on the specific targets and mode of action of the compound.
Result of Action
As a piperidine derivative, it may have diverse biological and pharmacological activities
Properties
IUPAC Name |
2-piperidin-2-ylpyridine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2.2ClH/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;;/h1,3,5,7,10,12H,2,4,6,8H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZCMOLSHRLXFRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=CC=CC=N2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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